Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate
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Overview
Description
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate is a chemical compound with the molecular formula C16H24N2O2. It is a white to off-white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane . This compound is widely used as a versatile building block in medicinal chemistry due to its diverse reactivity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution . The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 18 hours. The product is purified by recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate acts as a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors increase insulin secretion and reduce blood glucose levels, making them effective in the treatment of type 2 diabetes mellitus . The compound is hydrolyzed under acidic conditions or enzymatic cleavage by DPP-4 to release the active ®-3-aminopiperidine .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[3-(piperidin-4-yl)phenyl]carbamate
- tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- ®-3-(Boc-amino)piperidine
Uniqueness
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate is unique due to its specific structure, which allows it to act as a prodrug for ®-3-aminopiperidine. This property makes it particularly valuable in medicinal chemistry for the development of DPP-4 inhibitors and other bioactive compounds .
Properties
CAS No. |
887589-45-9 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-(3-piperidin-3-ylphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-8-4-6-12(10-14)13-7-5-9-17-11-13/h4,6,8,10,13,17H,5,7,9,11H2,1-3H3,(H,18,19) |
InChI Key |
MRRCMEJMLODJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCCNC2 |
Origin of Product |
United States |
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